molecular formula C10H15ClN2O B1417990 N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride CAS No. 877879-80-6

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Cat. No.: B1417990
CAS No.: 877879-80-6
M. Wt: 214.69 g/mol
InChI Key: BXMDUIBLLVOTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is a chemical compound with the empirical formula C10H15ClN2O and a molecular weight of 214.69 . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride typically involves the reaction of N-methyl and/or N-phenyl cyanoacetamide with various reagents. One common method includes the reaction of N-methyl cyanoacetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from similar compounds.

Properties

IUPAC Name

N-methyl-2-(methylamino)-N-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h3-7,11H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMDUIBLLVOTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90913913
Record name N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97454-51-8
Record name N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97454-51-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride
Reactant of Route 6
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.